1-Cyclobutyl-3,3,3-trifluoropropan-1-amine
Overview
Description
1-Cyclobutyl-3,3,3-trifluoropropan-1-amine, or 1-CBTF-1-A, is an organic compound belonging to the class of cyclobutyl amines. It is a colorless liquid that is soluble in organic solvents and has a high boiling point. It is used in a wide range of scientific applications, including synthesis, drug development, and analytical chemistry. In
Scientific Research Applications
Synthesis and Reactivity
1-Cyclobutyl-3,3,3-trifluoropropan-1-amine is involved in various synthesis and reactivity studies. For example, Skvorcova et al. (2017) reported the intramolecular amination of nonclassical cyclopropylmethyl cation, demonstrating the formation of cyclobutane derivatives with high diastereoselectivity. These derivatives can be transformed into N-Boc-protected cyclobutane-based amino alcohols in high yields (Skvorcova, Grigorjeva, & Jirgensons, 2017). Additionally, Feng et al. (2019) described the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination, highlighting their importance in biologically active compounds (Feng, Hao, Liu, & Buchwald, 2019).
Biological Activity
Compounds with aminocyclobutane substructures, like 1-Cyclobutyl-3,3,3-trifluoropropan-1-amine, are explored for their biological activities. For instance, Sriram et al. (2007) synthesized novel compounds with a cyclobutyl structure and evaluated their antimycobacterial activities, finding significant in vitro and in vivo activity against multidrug-resistant Mycobacterium tuberculosis (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).
Chemical Transformations
Research on 1-Cyclobutyl-3,3,3-trifluoropropan-1-amine also includes its utility in chemical transformations. Pan et al. (2017) demonstrated a Rh(II)-catalyzed oxidative amination and cyclization cascade involving cycloalkyl moieties, which yields nitrogen-containing heterocyclic products (Pan, Wei, & Shi, 2017).
properties
IUPAC Name |
1-cyclobutyl-3,3,3-trifluoropropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)4-6(11)5-2-1-3-5/h5-6H,1-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNUDYHIBBEVDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-3,3,3-trifluoropropan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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